3-Pyridinemethanol,6-methyl-,1-oxide(6CI)
CAS No.: 102074-25-9
Cat. No.: VC0217643
Molecular Formula: C7H9NO2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 102074-25-9 |
---|---|
Molecular Formula | C7H9NO2 |
Molecular Weight | 0 |
Introduction
Chemical Structure and Nomenclature
Structural Analysis
3-Pyridinemethanol,6-methyl-,1-oxide(6CI) can be understood by breaking down its name into constituent components. The base structure is pyridine (a six-membered heterocyclic aromatic ring containing one nitrogen atom). The compound features:
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A hydroxymethyl (-CH₂OH) group at position 3 of the pyridine ring
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A methyl (-CH₃) group at position 6
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An N-oxide functional group at position 1 (the nitrogen of the pyridine ring)
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The designation "(6CI)" indicates this naming follows the sixth edition of Chemical Abstracts Service naming conventions
The presence of the N-oxide group significantly alters the electronic distribution in the pyridine ring compared to non-oxidized analogs, while the hydroxymethyl group provides potential for hydrogen bonding and increases water solubility.
Physical and Chemical Properties
Predicted Physical Properties
Based on the structural components and by analogy with related compounds, 3-Pyridinemethanol,6-methyl-,1-oxide(6CI) likely exhibits the following physical properties:
Property | Predicted Value | Basis for Prediction |
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Physical State | Liquid or low-melting solid | Based on similar pyridine derivatives |
Solubility | Soluble in water and polar organic solvents | Presence of hydroxyl group and N-oxide |
Molecular Weight | ~139.15 g/mol | Calculated from molecular formula C₇H₉NO₂ |
The unsubstituted 3-Pyridinemethanol has a boiling point of 154°C at 28 mmHg and a density of 1.124 g/mL at 25°C . The addition of the methyl group and N-oxide to form 3-Pyridinemethanol,6-methyl-,1-oxide(6CI) would likely increase both the molecular weight and boiling point while potentially affecting the melting point.
Chemical Reactivity
The compound would be expected to demonstrate reactivity through:
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The hydroxyl group, capable of participating in esterification, oxidation, and dehydration reactions
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The N-oxide functionality, which can undergo deoxygenation reactions
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The methyl group, which could undergo oxidation to aldehyde or carboxylic acid derivatives
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The pyridine ring, which can participate in various electrophilic and nucleophilic substitution reactions
Synthetic Routes and Preparation
Comparative Synthesis Methods
For the related compound 3-Pyridinemethanol (without the methyl and N-oxide groups), a documented manufacturing process involves:
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Preparation of palladized charcoal catalyst
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Reduction of 3-cyanopyridine using hydrogen in the presence of the catalyst
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Treatment with ethyl nitrite
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Extraction and purification steps, including fractionation under reduced pressure
This process could potentially be modified to produce 3-Pyridinemethanol,6-methyl-,1-oxide(6CI) by:
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Starting with 6-methyl-3-cyanopyridine instead of 3-cyanopyridine
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Adding an N-oxidation step using hydrogen peroxide or a peracid
Applications and Uses
Comparison with Known Applications of Related Compounds
The related compound 3-Pyridinemethanol (without methyl and N-oxide groups) has documented uses as:
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A synthetic intermediate in the preparation of histone deacetylase inhibitors
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A component in the synthesis of (phenyl)(cyanopyrazinyl)urea derivatives, which may act as checkpoint kinase-1 (Chk1) inhibitors
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A pharmaceutical with vasodilator and antilipemic properties
The addition of the methyl group and N-oxide functionality in 3-Pyridinemethanol,6-methyl-,1-oxide(6CI) would likely modify these properties, potentially enhancing certain bioactivities or altering the pharmacokinetic profile.
Analytical Methods for Identification
Spectroscopic Identification
Identification and characterization of 3-Pyridinemethanol,6-methyl-,1-oxide(6CI) would typically involve:
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Nuclear Magnetic Resonance (NMR) spectroscopy:
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¹H-NMR would show signals for the methyl group (approximately δ 2.5 ppm)
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Signals for the hydroxymethyl group (approximately δ 4.6-4.8 ppm)
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Aromatic protons of the pyridine ring (δ 7.0-9.0 ppm)
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Infrared (IR) spectroscopy:
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O-H stretching absorption (3200-3600 cm⁻¹)
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C-O stretching (1050-1150 cm⁻¹)
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N-O stretching of the N-oxide (1200-1300 cm⁻¹)
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Mass spectrometry:
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Molecular ion peak at m/z 139
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Fragmentation pattern showing loss of OH (m/z 122) and other characteristic fragments
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Chromatographic Methods
Purification and analysis could be achieved through:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC), particularly if derivatized
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Thin-Layer Chromatography (TLC) for reaction monitoring
Structure-Activity Relationships
Comparison with Related Structures
The structure of 3-Pyridinemethanol,6-methyl-,1-oxide(6CI) differs from 3-Pyridinemethanol in two key aspects:
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The addition of a methyl group at position 6
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The oxidation of the pyridine nitrogen to form an N-oxide
These modifications would be expected to:
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Increase lipophilicity (due to the methyl group)
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Alter the electronic distribution in the pyridine ring (due to the N-oxide)
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Potentially modify hydrogen bonding capabilities
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Change metabolic stability and pharmacokinetic properties
Biological Activity Considerations
If 3-Pyridinemethanol,6-methyl-,1-oxide(6CI) were to be investigated for biological activity, the following might be considered:
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The N-oxide group often improves water solubility and can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets
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The methyl group might improve membrane permeability and provide protection against metabolic degradation
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The hydroxymethyl group offers a site for conjugation in vivo or further chemical derivatization
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